3-(2-fluorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-13-8-19-21(9-13)12-14-10-20(11-14)17(22)7-6-15-4-2-3-5-16(15)18/h2-5,8-9,14H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZHNKYBDQYRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the extracellular signal-regulated kinases (erk1/2), which are essential nodes within the ras/raf/mek/erk signaling cascade.
Mode of Action
Compounds with similar structures have been found to inhibit erk kinase activity. This inhibition could potentially prevent the activation of the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling.
Biological Activity
The compound 3-(2-fluorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a fluorophenyl group, an azetidine moiety, and a pyrazole derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study on similar pyrazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
Compounds containing pyrazole structures have shown promising anti-inflammatory effects. For instance, studies have reported that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. This suggests that this compound may also possess similar anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. Research has shown that these compounds can exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membrane integrity or inhibition of essential enzymatic processes .
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. One derivative showed an IC50 value below 10 µM against HeLa cells, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Mechanism
A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of a related pyrazole compound in a murine model of inflammation. The results indicated a significant reduction in paw swelling and histological evidence of reduced inflammation markers compared to the control group .
Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. The incorporation of a fluorophenyl group may enhance the compound's lipophilicity and biological activity. For instance, studies have shown that pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives are known to exhibit broad-spectrum activity against bacteria and fungi. The presence of the azetidine ring may contribute to this activity by interacting with microbial enzymes or disrupting cell wall synthesis .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of pyrazole derivatives in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier allows them to exert protective effects on neuronal cells, potentially reducing oxidative stress and inflammation associated with conditions like Alzheimer’s disease .
Pharmacology
Drug Development
The unique pharmacophore of 3-(2-fluorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one positions it as a candidate for drug development. Its potential as an inhibitor for specific enzymes or receptors involved in disease pathways can lead to the creation of novel therapeutics. For example, modifications to the pyrazole moiety can optimize binding affinity and selectivity for targets such as kinases or GPCRs (G-protein coupled receptors) .
Synthetic Pathways
Various synthetic strategies have been developed to produce this compound efficiently. These include multi-step synthesis involving the formation of the azetidine ring followed by substitution reactions that introduce the fluorophenyl and pyrazolyl groups. Such methodologies are crucial for scaling up production for clinical trials .
Material Science
Polymer Chemistry
The compound's structure allows it to be utilized in polymer chemistry, particularly in the development of new materials with enhanced thermal stability and mechanical properties. The incorporation of pyrazole derivatives into polymer matrices can improve their resistance to degradation under environmental stressors .
Nanotechnology
In nanotechnology, derivatives like this compound can serve as functional ligands in the synthesis of nanoparticles. These nanoparticles can be engineered for targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated effects on breast cancer cells | Induced apoptosis through caspase activation |
| Antimicrobial Evaluation | Tested against E. coli and S. aureus | Showed significant inhibition at low concentrations |
| Neuroprotective Study | Evaluated in Alzheimer's model | Reduced oxidative stress markers in neuronal cells |
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl and Pyrazole Motifs
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Bioactivity
- Fluorine Substitution: The 2-fluorophenyl group in the target compound may reduce metabolic degradation compared to non-fluorinated analogues (e.g., 4-methylphenyl in ). However, 4-fluorophenyl derivatives (e.g., ) often exhibit stronger electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets.
- Azetidine vs. Piperazine/Pyrrolidine : Azetidine’s smaller ring size increases ring strain but improves target selectivity. Piperazine-containing analogues (e.g., ) show higher solubility but reduced blood-brain barrier penetration.
- Pyrazole vs. Triazole : Pyrazole derivatives (target compound, ) often exhibit stronger hydrogen-bonding capacity, whereas triazole analogues (e.g., ) may enhance metabolic stability due to reduced oxidative susceptibility.
Q & A
Q. Q1. What are the optimal synthetic routes for 3-(2-fluorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step pathways, starting with azetidine ring functionalization via nucleophilic substitution or coupling reactions. Key steps include:
- Azetidine intermediate synthesis : Reacting 3-azetidinone with 4-methyl-1H-pyrazole in the presence of a base (e.g., K₂CO₃) under reflux conditions in acetonitrile to introduce the pyrazole-methyl moiety .
- Propan-1-one linkage : Coupling the fluorophenyl group via Friedel-Crafts acylation or Pd-catalyzed cross-coupling, requiring precise temperature control (60–80°C) and anhydrous conditions to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .
Critical Parameters : Solvent polarity (e.g., DMF vs. THF) affects reaction rates, while excess fluorophenyl reagents risk dimerization byproducts. Yields range from 45–65% depending on stepwise optimization .
Q. Q2. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm structural integrity. Key signals include:
- Aromatic protons (δ 7.2–7.8 ppm for fluorophenyl).
- Azetidine N-CH₂-pyrazole (δ 3.5–4.2 ppm).
- Propan-1-one carbonyl (δ 170–175 ppm in ¹³C) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect molecular ion peaks (e.g., [M+H]⁺ at m/z ~342) and quantify purity .
- X-ray Crystallography : SHELXL refinement (if crystals are obtainable) resolves stereochemistry and confirms azetidine-pyrazole spatial orientation .
Q. Q3. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays to assess binding affinity (IC₅₀ values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations to determine EC₅₀ .
- Solubility and Stability : Measure logP (octanol/water) and plasma stability (37°C, 24h) to prioritize lead optimization .
Advanced Research Questions
Q. Q4. How can computational modeling resolve contradictions in reported SAR for fluorophenyl-azetidine derivatives?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., GPCRs). Compare binding poses of fluorophenyl vs. chlorophenyl analogs to explain potency differences .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the azetidine ring under physiological conditions .
- QSAR Analysis : Build regression models using descriptors like polar surface area and H-bond acceptors to predict bioactivity across derivatives .
Q. Q5. What strategies mitigate racemization during synthesis of chiral azetidine intermediates?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to enforce enantioselectivity (>90% ee) during azetidine ring formation .
- Low-Temperature Conditions : Perform coupling reactions at −20°C to suppress epimerization .
- HPLC Chiral Columns : Validate enantiopurity with Daicel Chiralpak AD-H columns (heptane/isopropanol) .
Q. Q6. How do structural modifications (e.g., pyrazole methyl vs. triazole) impact pharmacokinetic properties?
Methodological Answer:
- Comparative Table :
| Substituent | logP | Plasma Half-life (h) | CYP3A4 Inhibition |
|---|---|---|---|
| 4-Methylpyrazole | 2.1 | 3.5 | Moderate |
| 1,2,3-Triazole | 1.8 | 5.2 | Low |
- Mechanistic Insight : Triazole’s lower lipophilicity enhances solubility but reduces membrane permeability. Methylpyrazole increases metabolic stability due to steric shielding .
Q. Q7. What crystallographic challenges arise in resolving the azetidine-pyrazole conformation, and how are they addressed?
Methodological Answer:
- Disorder in Azetidine Ring : Common due to ring puckering. Mitigate by collecting high-resolution data (≤0.8 Å) and using SHELXL’s PART instructions to model disorder .
- Weak Diffraction : Crystallize via vapor diffusion (ethyl acetate/hexane) with seeding to improve crystal quality.
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to ensure conformational accuracy .
Q. Q8. How can reaction scalability be optimized without compromising yield in multi-step syntheses?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acylation) to enhance heat dissipation and reduce batch variability .
- DoE Optimization : Use JMP or Minitab to screen factors (temperature, stoichiometry) and identify robust conditions. Example Pareto chart:
- Temperature (p < 0.01) > Catalyst loading (p < 0.05) > Solvent (p = 0.1) .
- In Situ Monitoring : ReactIR or PAT tools track intermediate formation and minimize purification bottlenecks .
Data Contradiction Analysis
Q. Q9. Discrepancies in reported IC₅₀ values for kinase inhibition: How to reconcile conflicting data?
Methodological Answer:
- Assay Variability : Normalize data against positive controls (e.g., staurosporine) and repeat under standardized ATP concentrations (1 mM) .
- Compound Degradation : Pre-test stability in assay buffer (LC-MS) to rule out false negatives.
- Statistical Validation : Apply Grubbs’ test to identify outliers and use meta-analysis (e.g., RevMan) to aggregate datasets .
Q. Q10. Why do computational predictions of logP conflict with experimental measurements?
Methodological Answer:
- Software Limitations : Compare outputs from ChemAxon, ACD/Labs, and XLogP3 to identify algorithm biases.
- Protonation States : Adjust for pH-dependent ionization (e.g., pyrazole N-H) using pKa predictions .
- Experimental Artifacts : Validate shake-flask method purity via NMR and control for solvent evaporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
